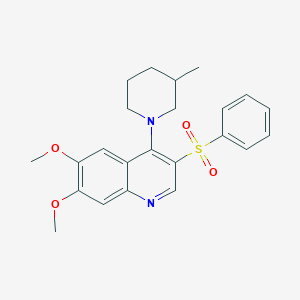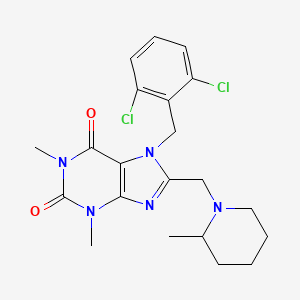
7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione" is a derivative of purine, a class of molecules widely studied for their diverse pharmacological activities, including their interaction with serotonin receptors and potential for psychotropic activity. Research in this area has explored various substitutions on the purine core to modulate receptor affinity and functional activity, with a particular focus on targeting serotonin receptors due to their role in various CNS disorders.
Synthesis Analysis
The synthesis of purine derivatives involves the introduction of various substituents to the purine core, aiming to achieve selective affinity and functional activity at serotonin receptors. For instance, Chłoń-Rzepa et al. (2013) designed a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential serotonin receptor ligands, demonstrating the chemical versatility and potential for structural diversification in purine derivatives (Chłoń-Rzepa et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of purine derivatives reveals the critical role of specific substituents in determining receptor affinity and selectivity. Docking studies have shown that substitutions at the 7-position of the imidazo[2,1-f]purine-2,4-dione system, for example, are essential for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors, suggesting that molecular structure directly influences pharmacological activity (Zagórska et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving purine derivatives often aim to modify specific substituents to enhance receptor affinity or to introduce new pharmacological properties. For example, synthetic routes involving the protection of purine derivatives, as described by Khaliullin et al. (2020), showcase the complexity of chemical manipulations required to achieve desired modifications while preserving the purine core's integrity (Khaliullin & Shabalina, 2020).
Applications De Recherche Scientifique
Serotonin Receptor Affinity and Psychotropic Activity : A study by Chłoń-Rzepa et al. (2013) on 8-aminoalkyl derivatives of purine-2,6-dione found that certain derivatives exhibited antidepressant-like and anxiolytic-like activities. These compounds showed affinity for the 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are related to serotonin neurotransmission (Chłoń-Rzepa et al., 2013).
Synthesis of New Derivatives : Gobouri (2020) explored the synthesis of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives. The study focused on the structural elucidation of these new compounds (Gobouri, 2020).
Dopamine and Serotonin Receptor Affinity : A study by Żmudzki et al. (2015) synthesized and evaluated N-(4-Arylpiperazinoalkyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-diones. These compounds showed potent ligand activity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors (Żmudzki et al., 2015).
Analgesic Activity : Zygmunt et al. (2015) investigated 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with different moieties for their analgesic properties. The study found significant analgesic activity in several tested compounds, suggesting their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Synthesis and Characterization of Complexes : Shaker (2011) conducted a study on the synthesis and characterization of mixed ligand-metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione. This research contributes to the understanding of how these compounds interact with metal ions (Shaker, 2011).
Propriétés
IUPAC Name |
7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2N5O2/c1-13-7-4-5-10-27(13)12-17-24-19-18(20(29)26(3)21(30)25(19)2)28(17)11-14-15(22)8-6-9-16(14)23/h6,8-9,13H,4-5,7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKWDZSMYYAXNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC3=C(N2CC4=C(C=CC=C4Cl)Cl)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![(5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2493134.png)

![6-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2493136.png)
![6-(3-Chloro-4-methoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493138.png)
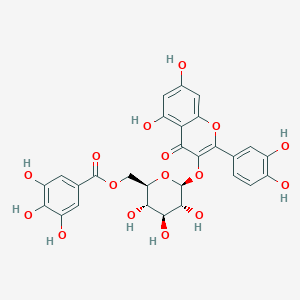
![4-(pyrrolidin-1-ylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2493141.png)
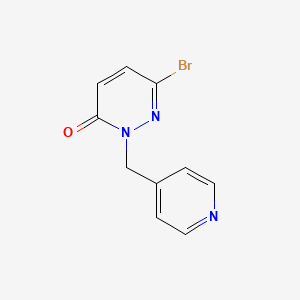
![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2493144.png)

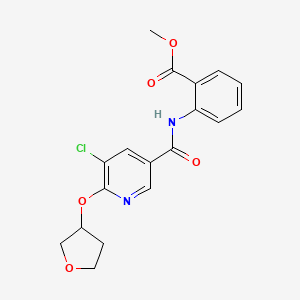
![4-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2493148.png)
![N-(3-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2493154.png)
